molecular formula C7H3FN2O2 B14860535 2-Cyano-6-fluoroisonicotinic acid

2-Cyano-6-fluoroisonicotinic acid

Cat. No.: B14860535
M. Wt: 166.11 g/mol
InChI Key: QPVOOMMQKMOFNA-UHFFFAOYSA-N
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Description

2-Cyano-6-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-fluoroisonicotinic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-fluoroisonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-Cyano-6-fluoroisonicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-6-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluoro group play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering gene expression, or inducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

2-cyano-6-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12)

InChI Key

QPVOOMMQKMOFNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)F)C(=O)O

Origin of Product

United States

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